molecular formula C10H12N2O B15273271 4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide

4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B15273271
M. Wt: 176.21 g/mol
InChI Key: LHYRKLFATIEVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide is a substituted benzamidine derivative characterized by a cyclopropyl group at the para position of the benzene ring and a hydroxyamidine functional group at position 1. This compound serves as a critical intermediate in synthesizing 1,2,4-oxadiazole derivatives, which are pharmacologically relevant due to their anti-HIV and antimicrobial properties .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-cyclopropyl-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C10H12N2O/c11-10(12-13)9-5-3-8(4-6-9)7-1-2-7/h3-7,13H,1-2H2,(H2,11,12)

InChI Key

LHYRKLFATIEVMN-UHFFFAOYSA-N

Isomeric SMILES

C1CC1C2=CC=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of cyclopropylamine with benzene-1-carboximidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds are structurally related to 4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide, differing primarily in substituent type and position on the benzene ring:

Key Structural Analogs

(E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide

  • Molecular Formula : C₇H₇ClN₂O
  • Substituents : Chlorine at position 3.
  • Molecular Weight : 170.59 g/mol
  • Properties : Forms planar crystal structures due to intramolecular hydrogen bonding . Acts as a precursor to 1,2,4-oxadiazoles with demonstrated anti-HIV and antimicrobial activity.

4-Amino-3-chloro-N'-hydroxybenzene-1-carboximidamide Molecular Formula: C₇H₈ClN₃O Substituents: Chlorine at position 3 and an amino group at position 4. Molecular Weight: 185.61 g/mol Properties: Enhanced solubility in polar solvents due to the electron-donating amino group. Specific biological activities remain unreported, but the amino group may modulate reactivity in oxadiazole synthesis .

This compound (Target Compound) Molecular Formula: C₁₀H₁₁N₃O (inferred) Substituents: Cyclopropyl group at position 4.

Structural and Functional Comparison

Table 1: Comparative Data of Benzamidine Derivatives
Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activities
(E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide C₇H₇ClN₂O Cl (position 3) 170.59 Anti-HIV, antimicrobial
4-Amino-3-chloro-N'-hydroxybenzene-1-carboximidamide C₇H₈ClN₃O Cl (position 3), NH₂ (position 4) 185.61 Not reported
This compound C₁₀H₁₁N₃O Cyclopropyl (position 4) 189.21 Hypothesized enhanced stability
Key Observations:

The amino group in the 4-amino-3-chloro analog introduces electron-donating effects, which may alter reaction kinetics or solubility. The cyclopropyl group in the target compound is mildly electron-donating, balancing steric bulk with moderate electronic influence.

The 4-amino-3-chloro derivative’s amino group enhances hydrophilicity, whereas the cyclopropyl analog is more lipophilic.

Biological Implications :

  • Anti-HIV activity in the 3-chloro derivative is attributed to the oxadiazole products formed during synthesis, which inhibit viral enzymes . The cyclopropyl variant’s efficacy in such applications remains untested but is theoretically plausible due to structural similarities.

Biological Activity

4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a hydroxybenzene structure, which is further linked to a carboximidamide functional group. This unique structure may contribute to its diverse biological activities.

Research indicates that this compound interacts with various biological targets, notably within cellular signaling pathways. Its mechanism of action appears to involve:

  • Inhibition of Protein Interactions : Preliminary studies suggest that the compound may inhibit protein-protein interactions critical for cell signaling, particularly those involving the Keap1-Nrf2 pathway, which is essential for cellular defense against oxidative stress .
  • Microtubule Disruption : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells. This effect could be due to alterations in tubulin polymerization and subsequent cellular signaling pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. The compound has demonstrated:

  • Cytotoxic Effects : In vitro assays using various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation. For example, IC50 values in colorectal cancer cell lines were reported between 4 and 26 nM, indicating potent activity .
Cell LineIC50 (nM)
HCT1510
HCT11615
RKO20
  • Mechanistic Insights : The induction of apoptosis was associated with increased levels of cleaved PARP and γ-H2AX, markers indicative of DNA damage and apoptotic pathways .

Antiviral Activity

Emerging data suggest potential antiviral properties against influenza viruses. The compound exhibited moderate inhibitory effects on H1N1 with IC50 values ranging from 26.7 to 77.2 μM . This activity may be attributed to its ability to interfere with viral replication processes.

Case Studies

One notable case study involved the application of this compound in a preclinical model of colorectal cancer. Treatment resulted in significant tumor regression and prolonged survival in animal models, underscoring its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.